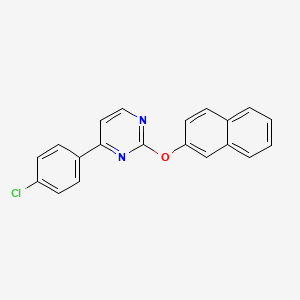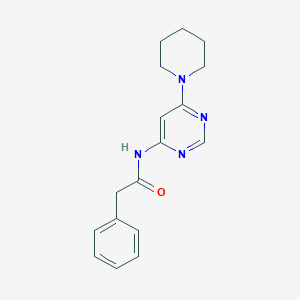![molecular formula C14H20ClN5O2 B2741796 tert-butyl(1R,5S,6R)-6-[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]-3-azabicyclo[3.1.0]hexane-3-carboxylate,endo CAS No. 2378490-29-8](/img/structure/B2741796.png)
tert-butyl(1R,5S,6R)-6-[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]-3-azabicyclo[3.1.0]hexane-3-carboxylate,endo
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl(1R,5S,6R)-6-[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]-3-azabicyclo[310]hexane-3-carboxylate,endo is a complex organic compound with a unique bicyclic structure This compound is characterized by the presence of a triazine ring, a tert-butyl ester group, and a bicyclo[310]hexane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(1R,5S,6R)-6-[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]-3-azabicyclo[3.1.0]hexane-3-carboxylate,endo typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Bicyclic Framework: The bicyclo[3.1.0]hexane core is synthesized through a series of cyclization reactions. This involves the use of specific catalysts and reaction conditions to ensure the correct stereochemistry.
Introduction of the Triazine Ring: The triazine ring is introduced through a nucleophilic substitution reaction, where a suitable precursor reacts with a chlorinated triazine derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
tert-butyl(1R,5S,6R)-6-[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]-3-azabicyclo[3.1.0]hexane-3-carboxylate,endo undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted triazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of triazine derivatives with different functional groups.
Scientific Research Applications
tert-butyl(1R,5S,6R)-6-[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]-3-azabicyclo[3.1.0]hexane-3-carboxylate,endo has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development targeting specific diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl(1R,5S,6R)-6-[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]-3-azabicyclo[3.1.0]hexane-3-carboxylate,endo involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazine ring and bicyclic structure play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (1R,5S)-3-(2-chloropyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate: Similar bicyclic structure with a pyrimidine ring instead of a triazine ring.
Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: Contains a piperidine ring and a pyrazole ring, differing in the bicyclic framework.
Uniqueness
tert-butyl(1R,5S,6R)-6-[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]-3-azabicyclo[3.1.0]hexane-3-carboxylate,endo is unique due to its specific combination of a triazine ring and a bicyclo[3.1.0]hexane framework. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
tert-butyl (1R,5S)-6-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN5O2/c1-14(2,3)22-13(21)20-5-8-9(6-20)10(8)19(4)12-17-7-16-11(15)18-12/h7-10H,5-6H2,1-4H3/t8-,9+,10? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUXFFFBSUTQCN-ULKQDVFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)C2N(C)C3=NC(=NC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C2N(C)C3=NC(=NC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(furan-2-yl)methyl]-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide](/img/structure/B2741713.png)
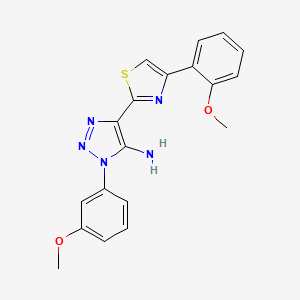
![3-methyl-6-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2741719.png)
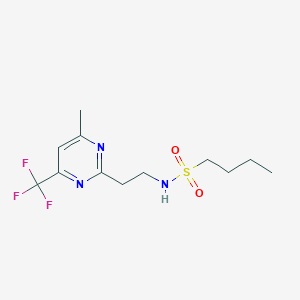
![5-Methylthieno[2,3-d][1,3]thiazol-2-amine](/img/structure/B2741722.png)
![2-Chloro-5-[(2-phenoxyethyl)sulfamoyl]benzoic acid](/img/structure/B2741724.png)
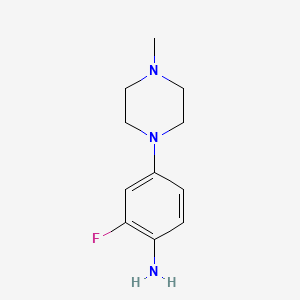
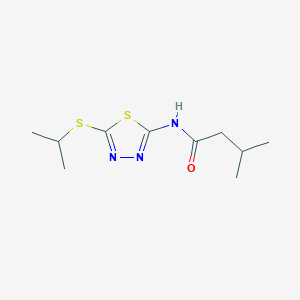
![N-[3,5-bis(trifluoromethyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2741727.png)
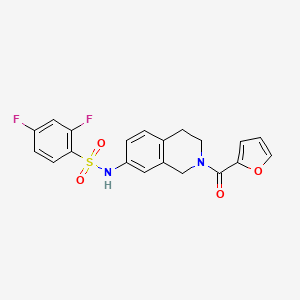
![2-({2-[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}sulfanyl)-6-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2741731.png)
![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3,3-dimethylbutanamide](/img/structure/B2741732.png)
